molecular formula C35H40Cl2N4O6 B190207 Manidipine dihydrochloride CAS No. 126229-12-7

Manidipine dihydrochloride

Cat. No. B190207
M. Wt: 683.6 g/mol
InChI Key: JINNGBXKBDUGQT-UHFFFAOYSA-N
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Description

Manidipine dihydrochloride is a dihydropyridine calcium channel blocker used to treat hypertension . It is selective for vasculature and does not produce effects on the heart at clinically relevant dosages . It is a third-generation, lipophilic, orally active and highly vasoselective calcium channel antagonist .


Synthesis Analysis

Manidipine dihydrochloride can be quantitatively estimated using three visible spectrophotometric methods . Method A involves the reaction of the drug with para-dimethylaminobenzaldehyde (PDAB) and methanolic sulfuric acid at room temperature to form a green chromogen . Method B is based on the reaction of the diazotized drug with N-napthylethylenediamine dihydrochloride (NEDD) to form a pink chromogen . Method C utilizes the reaction of manidipine with 3-methyl-2-benzothiazoniumhydrazone hydrochloride (MBTH) in the presence of ferric chloride to form a product .


Molecular Structure Analysis

The molecular formula of Manidipine dihydrochloride is C35H38N4O6.2HCl . The exact mass is 682.2325 and the molecular weight is 683.6213 .


Chemical Reactions Analysis

Manidipine dihydrochloride reacts with para-dimethylaminobenzaldehyde (PDAB) and methanolic sulfuric acid at room temperature to form a green chromogen . It also reacts with the diazotized drug with N-napthylethylenediamine dihydrochloride (NEDD) to form a pink chromogen . Additionally, it reacts with 3-methyl-2-benzothiazoniumhydrazone hydrochloride (MBTH) in the presence of ferric chloride to form a product .


Physical And Chemical Properties Analysis

Manidipine dihydrochloride has a molecular weight of 683.62 . It is soluble in DMSO at 20 mg/mL . It is recommended to store the powder at -20°C for 3 years or at 4°C for 2 years .

Scientific Research Applications

  • Antihypertensive Agent : Manidipine is effective in treating hypertension, offering a high degree of selectivity for vasculature, inducing peripheral vasodilation with negligible cardiodepression, and not significantly affecting norepinephrine levels. It's suitable for patients with mild-to-moderate hypertension and shows a gradual onset and long duration of action. It is well-tolerated in both younger and elderly adult patients. Notably, it has a lower incidence of ankle edema compared to amlodipine and is effective in hypertensive patients with comorbidities like type 2 diabetes mellitus or renal impairment (McKeage & Scott, 2004); (Roca-Cusachs & Triposkiadis, 2005).

  • Potential Antiviral Agent : Research shows that manidipine dihydrochloride can be repurposed as an anti-human cytomegalovirus (HCMV) agent. It inhibits the replication of various HCMV strains, including clinical isolates and viruses resistant to approved DNA polymerase inhibitors. This indicates its potential for alternative anti-HCMV therapeutic protocols (Mercorelli et al., 2018).

  • Gene Expression Modulation : Manidipine influences gene expression in adipocytes and vascular smooth muscle cells (VSMCs), potentially impacting insulin sensitivity and atherogenic processes. It preserves PPARγ activity in mature adipocytes and upregulates PPARγ in VSMCs treated with angiotensin-II (Buset-Ríos, Rodríguez-Esparragón, & Rodriguez-Perez, 2015).

  • Renal Effects : Manidipine has beneficial renal effects beyond its antihypertensive impact. It dilates both afferent and efferent renal arterioles, does not increase intraglomerular pressure, and has direct natriuretic effects. These properties suggest its utility in conditions like diabetic nephropathy, glomerular lesions, microalbuminuria, and proteinuria (Rodicio, 1996).

  • Pharmacokinetics in Hepatic Impairment : Manidipine's pharmacokinetics are altered in patients with hepatic impairment, indicating the need for dose adjustment based on liver status (Deroubaix et al., 1998).

  • Chemical Analysis Method : A spectrophotometric method for determining manidipine dihydrochloride based on charge-transfer complex formation with iodine has been developed, offering a practical approach for analyzing this drug (De Laurentis, Losacco, Milillo, & Zarrilli, 2001).

  • Anti-Inflammatory Properties : Manidipine exhibits anti-inflammatory properties, notably reducing pro-inflammatory cytokines secretion in human endothelial cells and macrophages. This effect is independent of its calcium channel blocking activity and may involve inhibition of NF-kappaB activation (Costa, Zimetti, Pedrelli, Cremonesi, & Bernini, 2010).

  • Comparison with Other Calcium Antagonists : Studies comparing manidipine with other calcium antagonists like amlodipine, felodipine, and lacidipine, indicate that it doesn't significantly increase plasma norepinephrine levels, unlike some other dihydropyridine calcium antagonists. This highlights its distinct pharmacological profile in managing essential hypertension (Fogari et al., 2000).

Safety And Hazards

Manidipine dihydrochloride is considered hazardous . It is toxic if swallowed . Personal protective equipment and face protection should be worn when handling this chemical . It should not be inhaled or come into contact with skin or eyes . If swallowed, immediate medical assistance should be sought .

properties

IUPAC Name

5-O-[2-(4-benzhydrylpiperazin-1-yl)ethyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H38N4O6.2ClH/c1-24-30(34(40)44-3)32(28-15-10-16-29(23-28)39(42)43)31(25(2)36-24)35(41)45-22-21-37-17-19-38(20-18-37)33(26-11-6-4-7-12-26)27-13-8-5-9-14-27;;/h4-16,23,32-33,36H,17-22H2,1-3H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JINNGBXKBDUGQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H40Cl2N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

89226-50-6 (Parent)
Record name Manidipine hydrochloride [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089226755
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID9020796
Record name Manidipine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9020796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

683.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Manidipine dihydrochloride

CAS RN

89226-75-5
Record name Manidipine hydrochloride [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089226755
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Manidipine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9020796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, 2-(4-(diphenylmethyl)-1-piperaziniyl)ethyl methyl ester, dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MANIDIPINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZL507UZ6QL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Manidipine base was dissolved in acetone (15 ml). The pH of the solution was adjusted to 1-1.5 with IPA-HCl solution with constant stifling to get manidipine Dihydrochloride. The reaction mass was filtered and dried for 2 hours (yield: 3 gm).
Quantity
0 (± 1) mol
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reactant
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15 mL
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IPA HCl
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
118
Citations
FM Barboza, WM Machado… - The Scientific World …, 2014 - hindawi.com
Microparticles of poly(ε-caprolactone) (PCL) and poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) containing manidipine dihydrochloride (MAN) were successfully prepared by the …
Number of citations: 23 www.hindawi.com
B Mercorelli, A Luganini, M Celegato, G Palù… - Antiviral research, 2018 - Elsevier
… Here, we explored the potential to repurpose manidipine dihydrochloride (MND), a calcium antagonist clinically approved to treat hypertension, as a new anti-HCMV agent. MND …
Number of citations: 23 www.sciencedirect.com
S Hosaka, M Sato, Y Ozawa, C Hamada… - Chemical and …, 2005 - jstage.jst.go.jp
… Especially, manidipine dihydrochloride and benidipine hy… ,5) nilvadipine6) and manidipine dihydrochloride.… physical mixtures of manidipine dihydrochloride or benidipine hydrochloride …
Number of citations: 11 www.jstage.jst.go.jp
L Sivasubramanian, K Manikandan… - Journal of Young …, 2009 - jyoungpharm.org
The present work describes three visible spectrophotometric methods for the quantitative estimation of Manidipine in bulk and synthetic mixtures. Method A is based on the reaction of …
Number of citations: 3 www.jyoungpharm.org
SL Karunanidhi, L Sivasubramanian… - European Journal of …, 2011 - eurjchem.com
… The system was found to give compact spots for manidipine dihydrochloride (RF=0.75). … Manidipine dihydrochloride was subjected to acid, base, peroxide and sunlight induced …
Number of citations: 2 eurjchem.com
M Kajino, Y WADA, Y NAGAI, A NAGAOKA… - Chemical and …, 1989 - jstage.jst.go.jp
Enantiomeric (+)-and (-)-manidipine (1) dihydrochlorides were synthesized by the esterification of the optically active monocarboxylic acids (-)-6 and (+)-6, respectively. The absolute …
Number of citations: 52 www.jstage.jst.go.jp
X Deroubaix, RL Lins, S Lens, A Allemon… - … journal of clinical …, 1998 - europepmc.org
… The pharmacokinetics and safety of a single oral dose of 20 mg manidipine dihydrochloride … They received one 20 mg manidipine dihydrochloride tablet with 100 ml of tap water after a …
Number of citations: 17 europepmc.org
A Stockis, C Gengler, F Goethals… - …, 2003 - thieme-connect.com
… unteers received a single oral dose of 10 mg manidipine dihydrochloride (CAS 89226-75-5), or 30 mg delapril hydrochloride (CAS 83435-67-0), or both simultaneously, according to a …
Number of citations: 16 www.thieme-connect.com
N De Laurentis, V Losacco, MA Milillo… - Bollettino Chimico …, 2001 - europepmc.org
… A new spectrophotometric method for determining manidipine dihydrochloride has been … successfully to the analysis of commercially available manidipine dihydrochloride tablets. …
Number of citations: 2 europepmc.org
V Todeschini, PR Oliveira, LS Bernardi… - Journal of Thermal …, 2014 - Springer
… This study characterizes the solid-state of delapril hydrochloride (DEL) and manidipine dihydrochloride (MAN) raw materials using different analytical techniques. DEL (D1 and D2) and …
Number of citations: 9 link.springer.com

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